1-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]ethanone;oxalic acid
Overview
Description
1-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]ethanone;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]ethanone;oxalic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with diethylene glycol.
Attachment of the propoxy group: This involves the reaction of the piperazine derivative with 3-chloropropanol.
Formation of the ethanone group: This step involves the reaction of the intermediate compound with acetophenone.
Oxalate formation: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]ethanone;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]ethanone;oxalic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]ethanone;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various biological targets, leading to modulation of their activity. The compound may exert its effects through binding to these targets and altering their conformation or activity, thereby influencing downstream signaling pathways.
Comparison with Similar Compounds
1-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]ethanone;oxalic acid can be compared with other similar compounds, such as:
1-{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}ethanone: This compound has a sulfonyl group instead of a propoxy group, which may result in different chemical and biological properties.
4-[(4-methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-aminopropoxy)phenyl]ethanone: This compound has an aminopropoxy group, which may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]ethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c1-14(19)15-4-6-16(7-5-15)20-13-3-8-18-11-9-17(2)10-12-18;3-1(4)2(5)6/h4-7H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQENTTQMCKXEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCN2CCN(CC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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